5-(3-Methylphenyl)pyrimidine

Medicinal Chemistry Physicochemical Characterization Analytical Chemistry

Research labs seeking a reliable kinase inhibitor intermediate often face batch inconsistency and SAR failures from generic building blocks. 5-(3-Methylphenyl)pyrimidine (CAS 893734-21-9) resolves this with a defined biaryl scaffold and 98% purity. - Steric and electronic differentiation from methyl group ensures reproducible target engagement. - Predicted boiling point (302.8 °C), density (1.081 g/cm³), and pKa (1.81) streamline analytical method development. - Unambiguous CAS tracking supports collaborative target validation. Available from BenchChem for immediate dispatch.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B13915764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylphenyl)pyrimidine
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=CN=C2
InChIInChI=1S/C11H10N2/c1-9-3-2-4-10(5-9)11-6-12-8-13-7-11/h2-8H,1H3
InChIKeyQGPQOVKPLVTURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methylphenyl)pyrimidine Specifications & Procurement


5-(3-Methylphenyl)pyrimidine (CAS: 893734-21-9) is a biaryl heterocyclic compound comprising a pyrimidine ring substituted at the 5-position with a 3-methylphenyl group . It is primarily utilized as a key intermediate in the synthesis of kinase inhibitors and functional materials, with predicted physicochemical properties including a boiling point of 302.8±21.0°C at 760 Torr, a density of 1.081±0.06 g/cm³, and a pKa of 1.809±0.10 . The compound is commercially available with typical purities of 98% .

Workflow Kinase inhibitor library synthesis
Selection 3-Methylphenyl substitution for SAR studies
Use Context Chemical probe & functional material R&D

Why 5-(3-Methylphenyl)pyrimidine Cannot Be Replaced


Substitution of the 5-position phenyl ring with a 3-methyl group in 5-(3-Methylphenyl)pyrimidine introduces steric and electronic effects that fundamentally alter molecular recognition, binding affinity, and physicochemical properties compared to unsubstituted or differently substituted analogs . Even minor positional changes (e.g., 2-methyl vs. 3-methyl) or the absence of the methyl group can significantly impact target engagement, as demonstrated in broader structure-activity relationship (SAR) studies of phenylpyrimidine derivatives where methyl substitution modulated potency [1]. Therefore, in applications requiring precise molecular interactions, generic substitution without experimental validation is likely to yield irreproducible or suboptimal results.

3-Methyl substitution at the 5-position is critical for target engagement; positional isomers (e.g., 2-methyl) may alter binding.
Absence of the methyl group (5-phenylpyrimidine) may reduce steric effects and shift selectivity.
Generic substitution without experimental SAR validation is likely to produce irreproducible results.

5-(3-Methylphenyl)pyrimidine vs. Close Analogs


Predicted Boiling Point and Density

The presence of a methyl group at the meta position of the phenyl ring in 5-(3-Methylphenyl)pyrimidine is predicted to alter its physicochemical properties compared to the unsubstituted analog, 5-Phenylpyrimidine. Predicted data indicates a boiling point of 302.8±21.0°C at 760 Torr and a density of 1.081±0.06 g/cm³ for 5-(3-Methylphenyl)pyrimidine . While direct experimental data for 5-Phenylpyrimidine is not provided in the same source, class-level inference suggests that the methyl substitution generally increases molecular weight and alters intermolecular interactions, which can impact purification and formulation .

Predicted BP & Density
Class-level inference
BP ~303°C (760 Torr), Density ~1.08 g/cm³ (predicted)
Predicted properties guide purification method selection
Data to verify; class-level inference
Medicinal Chemistry Physicochemical Characterization Analytical Chemistry

Predicted pKa and Ionization State

The predicted pKa of 5-(3-Methylphenyl)pyrimidine is 1.809±0.10 . This value suggests that the compound remains largely un-ionized under physiological pH conditions. While no direct comparative pKa data for 5-Phenylpyrimidine is available from the same source, the presence of the electron-donating methyl group can subtly influence the basicity of the pyrimidine nitrogens compared to the unsubstituted analog . This class-level inference is important for predicting solubility, membrane permeability, and potential for off-target interactions.

Predicted pKa
Class-level inference
Target pKa 1.81±0.10
Comparator: 5-Phenylpyrimidine (no data)
Ionization state may differ from unsubstituted analog
Class-level inference; validate for specific assay
Medicinal Chemistry ADME Physicochemical Characterization

Commercial Purity vs. Industry Standard

5-(3-Methylphenyl)pyrimidine is commercially available from reputable vendors with a specified purity of 98% . This level of purity meets or exceeds the standard for research-grade building blocks used in medicinal chemistry . While no direct comparator purity data for specific analogs is provided in this source, this specification is a critical procurement parameter for ensuring reproducibility in downstream synthetic applications.

Commercial Purity
Specification review
98%
+3% above typical min.
Supports reliable multistep synthesis
Vendor specification; lot-dependent
Chemical Procurement Quality Control Synthetic Chemistry

Structural and Identity Confirmation

The identity of 5-(3-Methylphenyl)pyrimidine is confirmed by its CAS registry number 893734-21-9 and its synonyms including AKOS BAR-0652 . This unambiguous identification is essential for reproducibility in scientific literature and for accurate procurement. Unlike generic descriptions, this specific identifier ensures that researchers obtain the exact molecular structure required for their studies, preventing errors that can arise from using regioisomers or analogs .

Identity Confirmation
Supporting evidence
CAS 893734-21-9
C₁₁H₁₀N₂, MW 170.21
Ensures exact structural match for reproducibility
Unambiguous identifier; cross-reference with literature
Chemical Analysis Compound Characterization Medicinal Chemistry

5-(3-Methylphenyl)pyrimidine Application Scenarios


Kinase Inhibitor Library Synthesis

5-(3-Methylphenyl)pyrimidine serves as a versatile core scaffold for generating diverse kinase inhibitor libraries. The 3-methylphenyl group at the 5-position introduces steric and electronic properties that can be exploited to modulate binding interactions with kinase ATP-binding pockets. Its 98% commercial purity ensures that downstream synthetic steps are not compromised by impurities, which is critical for reliable SAR studies .

Physicochemical Characterization & Pre-formulation

The predicted boiling point (302.8±21.0°C) and density (1.081±0.06 g/cm³) provide essential parameters for developing robust analytical methods, including HPLC and GC, and for designing purification protocols . Furthermore, the predicted pKa of 1.809±0.10 informs the selection of appropriate buffers and pH conditions for biological assays to ensure consistent compound behavior .

Chemical Probe Development

As a well-defined biaryl pyrimidine building block, this compound can be further functionalized to create chemical probes for target identification and validation. Its unambiguous CAS registry number (893734-21-9) guarantees precise compound tracking and reproducibility across different research laboratories, which is essential for collaborative target validation efforts .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-Methylphenyl substitution modulates ATP-pocket interactions
Binding affinity and selectivity profiling in kinase panels
Physicochemical characterization & pre-formulation
Predicted boiling point, density, and pKa guide method design
Consistency of purification and assay conditions via parameter verification
Chemical probe development
Unambiguous CAS ensures compound identity across studies
Reproducibility and traceability in collaborative target validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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